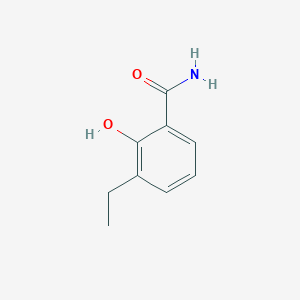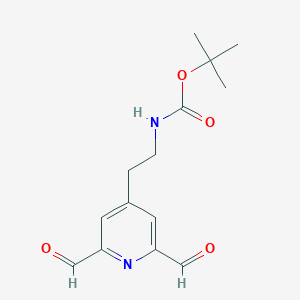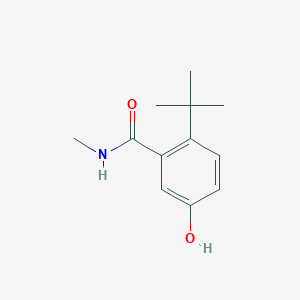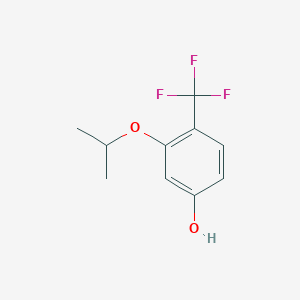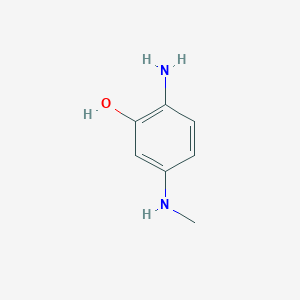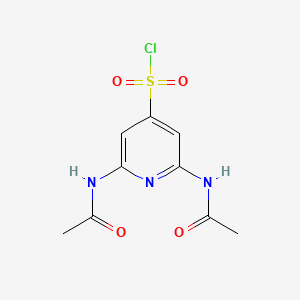
2,6-Bis(acetylamino)pyridine-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(acetylamino)pyridine-4-sulfonyl chloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of acetylamino groups at the 2 and 6 positions of the pyridine ring, and a sulfonyl chloride group at the 4 position. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(acetylamino)pyridine-4-sulfonyl chloride typically involves the acetylation of 2,6-diaminopyridine followed by sulfonylation. The reaction conditions often include the use of acetic anhydride for acetylation and sulfonyl chloride for sulfonylation. The process is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and efficiency, with stringent quality control measures in place to ensure the consistency and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the reaction progress and product quality.
化学反应分析
Types of Reactions
2,6-Bis(acetylamino)pyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the acetylamino groups may be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, especially in the presence of water or moisture, leading to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in reduction reactions.
Major Products
The major products formed from these reactions include sulfonamide derivatives, sulfonic acids, and various substituted pyridine compounds. These products have significant applications in pharmaceuticals, agrochemicals, and material science.
科学研究应用
2,6-Bis(acetylamino)pyridine-4-sulfonyl chloride is widely used in scientific research due to its versatility and reactivity. Some of the key applications include:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in various catalytic processes.
Biology: The compound is used in the development of biochemical assays and as a reagent in protein modification studies.
Medicine: It is employed in the synthesis of pharmaceutical compounds, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,6-Bis(acetylamino)pyridine-4-sulfonyl chloride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reaction. For instance, in pharmaceutical applications, the compound may interact with biological targets such as enzymes or receptors, leading to the desired therapeutic effect.
相似化合物的比较
Similar Compounds
2,6-Diaminopyridine: A precursor in the synthesis of 2,6-Bis(acetylamino)pyridine-4-sulfonyl chloride.
4-Pyridinesulfonyl Chloride: A related compound with similar reactivity but different substitution pattern.
2,6-Bis(acetylamino)pyridine: Lacks the sulfonyl chloride group, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both acetylamino and sulfonyl chloride groups, which confer distinct reactivity and versatility. This makes it a valuable compound in various synthetic and research applications, distinguishing it from other similar compounds.
属性
分子式 |
C9H10ClN3O4S |
|---|---|
分子量 |
291.71 g/mol |
IUPAC 名称 |
2,6-diacetamidopyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C9H10ClN3O4S/c1-5(14)11-8-3-7(18(10,16)17)4-9(13-8)12-6(2)15/h3-4H,1-2H3,(H2,11,12,13,14,15) |
InChI 键 |
BILPJDKVLIIWBV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=CC(=N1)NC(=O)C)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



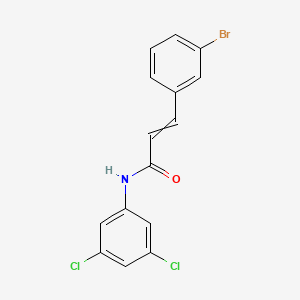

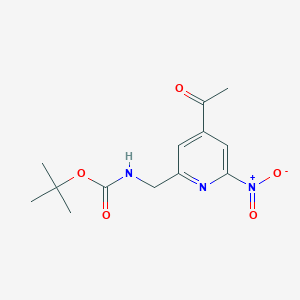
![(4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-cyclohexyl-4,5-dihydro-1,3-oxazole](/img/structure/B14854373.png)

